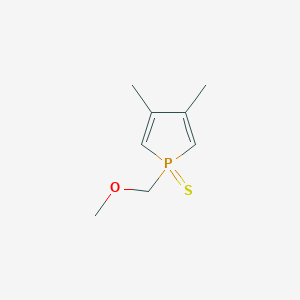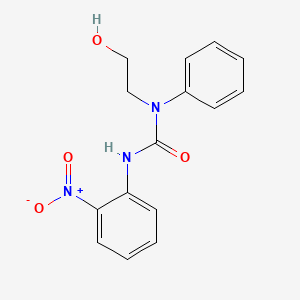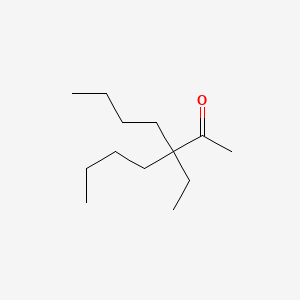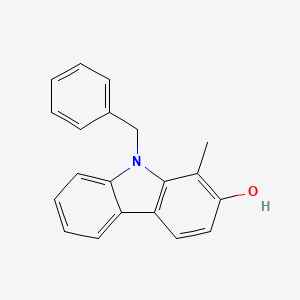
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione is a unique organophosphorus compound It features a phosphole ring, which is a five-membered ring containing phosphorus The presence of methoxymethyl and dimethyl groups adds to its structural complexity and potential reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of appropriate phosphole precursors with methoxymethylating agents. One common method is the reaction of 3,4-dimethylphosphole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Saturated phosphole derivatives.
Substitution: Various substituted phosphole derivatives depending on the nucleophile used.
科学的研究の応用
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and catalysts, due to its unique electronic properties.
作用機序
The mechanism by which 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione exerts its effects involves interactions with various molecular targets. The phosphole ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The methoxymethyl group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biochemical processes.
類似化合物との比較
3,4-Dimethylphosphole: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.
1-Methoxymethyl-1H-indole: Contains a similar methoxymethyl group but differs in the core structure, leading to different reactivity and applications.
Dimethylphosphine oxide: Shares the phosphorus component but differs in the overall structure and reactivity.
Uniqueness: 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione stands out due to its combination of a phosphole ring with methoxymethyl and dimethyl groups. This unique structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
61213-90-9 |
|---|---|
分子式 |
C8H13OPS |
分子量 |
188.23 g/mol |
IUPAC名 |
1-(methoxymethyl)-3,4-dimethyl-1-sulfanylidene-1λ5-phosphole |
InChI |
InChI=1S/C8H13OPS/c1-7-4-10(11,6-9-3)5-8(7)2/h4-5H,6H2,1-3H3 |
InChIキー |
QBTZLTRUINHARC-UHFFFAOYSA-N |
正規SMILES |
CC1=CP(=S)(C=C1C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)





![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)

![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)

